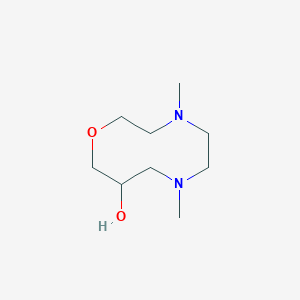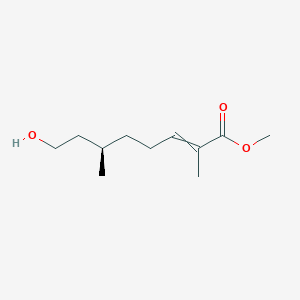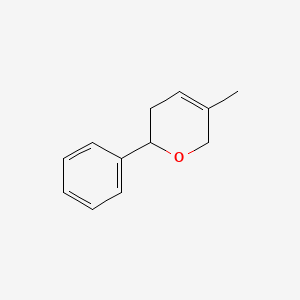
N-Acridin-9-yl-N'-(4-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acridin-9-yl-N’-(4-methylphenyl)thiourea is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of an acridine moiety linked to a thiourea group, which is further substituted with a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acridin-9-yl-N’-(4-methylphenyl)thiourea typically involves the reaction of acridin-9-ylamine with 4-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N-Acridin-9-yl-N’-(4-methylphenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Acridin-9-yl-N’-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: The compound’s anticancer properties are of particular interest, as it can intercalate into DNA and inhibit the activity of topoisomerase enzymes.
Industry: Acridine derivatives, including N-Acridin-9-yl-N’-(4-methylphenyl)thiourea, are used in the production of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of N-Acridin-9-yl-N’-(4-methylphenyl)thiourea involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. The compound’s interaction with DNA can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Amsacrine: An acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with anticancer properties.
Triazoloacridone (C-1305): A compound with similar DNA intercalating properties.
Uniqueness
N-Acridin-9-yl-N’-(4-methylphenyl)thiourea is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the 4-methylphenyl group may enhance its ability to interact with certain molecular targets, potentially leading to improved efficacy and reduced toxicity compared to other acridine derivatives.
Properties
CAS No. |
131720-83-7 |
|---|---|
Molecular Formula |
C21H17N3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-acridin-9-yl-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C21H17N3S/c1-14-10-12-15(13-11-14)22-21(25)24-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3,(H2,22,23,24,25) |
InChI Key |
LQXDDRGYXIKXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)

![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)

![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)

![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)


![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
